1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-
Overview
Description
This compound is a research chemical . It has a chemical formula of C17H24ClNO3 and a molecular weight of 325.83 g/mol . The compound is also known as SMB14274 .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES string: CC©©OC(=O)N1CCCC@HC@HCl)O .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 325.83 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Modification
- This compound and its derivatives have been utilized in the synthesis of various chemicals, with a focus on producing esters and related compounds. For instance, Prostakov et al. (1970) explored the methyl ester of a related hydroxy acid, converting it into substituted pyridine, showcasing the compound's utility in synthesizing complex heterocyclic structures (Prostakov et al., 1970).
Applications in Radiopharmaceuticals
- This compound has also been employed in the synthesis of tritium-labeled compounds, such as (±)-1-[2-(Triphenyl[3H]methoxy)ethyl]-3-piperidinecarboxylic acid. Schirrmacher et al. (2000) used this in research related to GABA transporter substances, indicating its relevance in neurochemical studies (Schirrmacher et al., 2000).
Reactivity Studies
- The compound's derivatives have been a subject of reactivity studies. For example, Ibenmoussa et al. (1998) reported on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, shedding light on the compound's potential as a synthetic intermediate in pharmacological and other applications (Ibenmoussa et al., 1998).
Structural Analysis
- The spatial structures of isomeric esters related to this compound have been established, as detailed by Turchin et al. (1969). Such studies are crucial in understanding the conformational dynamics of these compounds and their potential applications in synthesis and design of new molecules (Turchin et al., 1969).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRSZIQSSXPARX-HIFRSBDPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.